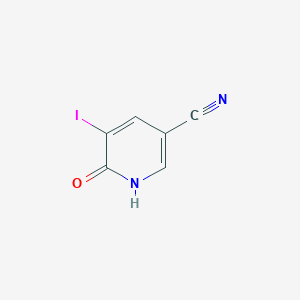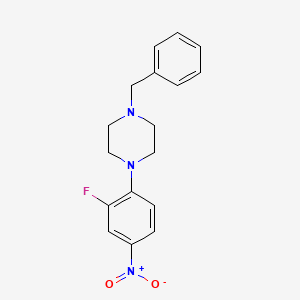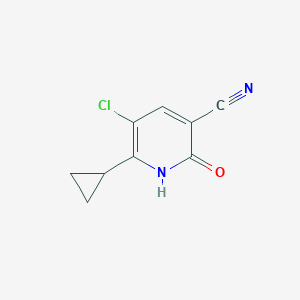
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Overview
Description
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is a compound used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent. It is also used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. In the presence of these, 3-(trimethylsilyl)propargyl carboxylates undergo a one-pot alkylation-cyclization-desilylation reaction with ketones to produce 2-methylfurans .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is C4H9F3O3SSi. It is a colorless moisture-sensitive liquid. It is the trifluoromethanesulfonate derivative of trimethylsilyl .Chemical Reactions Analysis
TMSOTf is quite sensitive toward hydrolysis: (CH3)3SiO3SCF3 + H2O → (CH3)3SiOH + HO3SCF3. It is far more electrophilic than trimethylsilyl chloride. Related to its tendency to hydrolyze, TMSOTf is effective for silylation of alcohols .Physical And Chemical Properties Analysis
The compound is a colorless liquid with a density of 1.228 g/mL at 25 °C. It has a boiling point of 140 °C (284 °F; 413 K) .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate”, also known as “(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate”. However, the available information on specific applications for this compound is limited in the search results.
The related compound, Trimethylsilyl trifluoromethanesulfonate, is used in various chemical reactions such as:
Mechanism of Action
Target of Action
3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as (3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate, is an organosilicon compound . It is primarily used in the field of organic synthesis . Its primary targets are ketones and aldehydes, which it activates for various reactions .
Mode of Action
This compound’s mode of action is similar to that of trimethylsilyl chloride . It is used to activate ketones and aldehydes in organic synthesis . It can also be used to protect alcohols due to its similar reactivity with trimethylsilyl chloride .
Biochemical Pathways
The compound is involved in the synthesis of silyl enol ethers . It can convert aldehydes and ketones into silyl enol ethers . It can also be used to protect alcohols . The silyl enol ethers produced from this compound are slightly more stable than those produced from trimethylsilyl trifluoromethanesulfonate .
Pharmacokinetics
It is known to be a moisture-sensitive liquid . It is also known to react violently with water
Result of Action
The primary result of the action of this compound is the formation of silyl enol ethers from aldehydes and ketones . It can also protect alcohols . These reactions are important in the field of organic synthesis.
Action Environment
The compound is sensitive to moisture and reacts violently with water . Therefore, it must be handled and stored in a dry environment . It is also flammable , so it should be kept away from sources of ignition . The compound’s action, efficacy, and stability are likely to be influenced by these environmental factors.
Safety and Hazards
properties
IUPAC Name |
(3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-9-11-7-5-4-6-10(11)8-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYFPWWHQEAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659779 | |
| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
780820-43-1 | |
| Record name | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(trimethylsilyl)-2-naphthyl trifluoromethanesulfonate in the synthesis of perylene derivatives?
A: 3-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate acts as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene moiety at the bay region. This modification is particularly interesting because it can significantly influence the photophysical properties of the resulting perylene derivative.
Q2: Why is the bay region modification of perylene derivatives important?
A: The bay region of perylene derivatives is a crucial site for structural modification. Attaching substituents at this position directly influences the molecule's conjugated system, which in turn affects its absorption and emission properties. [] This tunability is essential for optimizing perylene derivatives for applications in organic electronics, particularly as active components in organic light-emitting diodes (OLEDs).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



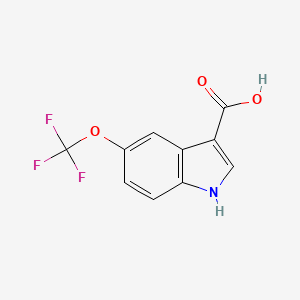
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
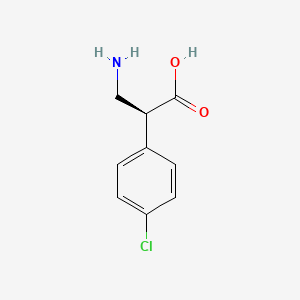
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)


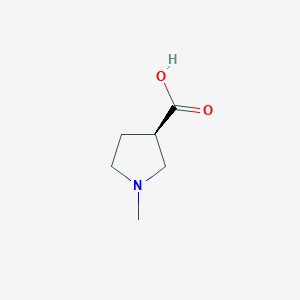
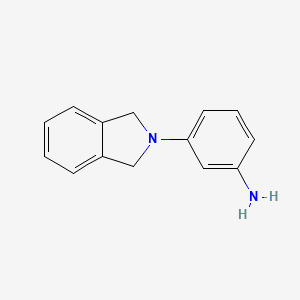
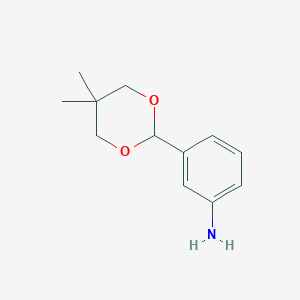
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)
